molecular formula C2H7NO4S2 B020943 Dimethanesulfonamide CAS No. 5347-82-0

Dimethanesulfonamide

Cat. No. B020943
CAS RN: 5347-82-0
M. Wt: 173.22 g/mol
InChI Key: ICTGBOFCIDHVPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of sulfonamide compounds varies depending on the specific compound. For instance, certain sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized through the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized by strong hydrogen bonding and other intermolecular interactions. For example, 2,2,2-trichloroethoxysulfonamide exhibits a layered crystal structure with sulfonamide groups arranged as center-symmetric NH · · · O(sulf)-bonded dimers (Gil et al., 2013). Similarly, N,N-dimethylsulfamide (DMS) forms a Br-DMS species through reactions with ozone and bromide (von Gunten et al., 2010).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions. For example, the formation of N-nitrosodimethylamine from DMS during ozonation involves bromide as a catalyst, with the reaction proceeding through several steps including the transformation of Br-DMS by ozone (Trogolo et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamides, like crystal structure and thermal behavior, are significant. For instance, 2,2,2-trichloroethoxysulfonamide's crystal structure and thermal properties have been thoroughly investigated (Gil et al., 2013).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds are diverse. For instance, the reaction of p-Toluenesulfonamide with titanium(IV) and vanadium(IV) complexes produces various sulfonylimido complexes, illustrating the reactivity and potential applications of these compounds in different fields (Lorber et al., 2007).

Scientific Research Applications

  • N-Heterocyclic Arenesulfonamides Research : It's used for studying the structure and electronic properties of N-heterocyclic arenesulfonamides (NHAS) (Chourasiya et al., 2017).

  • Cognitive Function Enhancement : Dimethanesulfonamide (PIMSD) may enhance cognitive function, supporting the hypothesis that AMPA receptor potentiation can be targeted for diseases of cognitive impairment (Malá et al., 2012).

  • Hematopoietic Stem Cell Research : Dimethanesulfonate compounds like PL63 can deplete noncycling primitive stem cells in the host and promote donor-type chimerism in murine bone marrow transplant recipients (Westerhof et al., 2000).

  • Organophosphorus Compound Reactivation : HL 7 dimethanesulfonate is a broad-spectrum reactivator against highly toxic organophosphorus compounds, reactivating acetylcholinesterase (AChE) blocked by organophosphates (Eyer et al., 2005).

  • Sensors for Co2+ Ions : Dimethanesulfonamides can be used as highly efficient sensors for Co2+ ions, with high sensitivity, large dynamic concentration ranges, and long-term stability (Sheikh et al., 2016).

  • DNA Damage and Cell Growth Inhibition : Busulfan, a bifunctional dimethanesulfonate, induces DNA damage and inhibits cell growth in human promyelocytic leukemia HL-60 cells (Iwamoto et al., 2004).

  • Drug-Likeness and Molecular Docking Studies : 8-Quinolinesulfonamide's structural, wavefunctional, electronic, and charge transfer properties are investigated for potential drug-likeness, ADME, environmental toxicity properties, and molecular docking studies (FazilathBasha et al., 2021).

  • Gas-Liquid Chromatographic Studies : N-dimethylaminomethylene derivatives are useful for gas-liquid chromatographic studies and can be applied to biological studies, such as determining 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).

  • Tumor Induction in Newborn Mice : Dimethanesulfonamide induces hepatomas in newborn mice, potentially causing liver damage (Frei, 1970).

  • Chronic Granulocytic Leukemia Treatment : Dimethanesulfonamide (busulfan) is active in treating chronic granulocytic leukemia and has shown activity in chronic lymphocytic leukemia, but has not been effective in acute leukemia or other malignant diseases (Galton, Till, & Wiltshaw, 1958).

  • Regulated Gene Therapy : Dimerizers are used in research and clinical applications for controlling gene expression, including regulated gene therapy (Pollock & Clackson, 2002).

  • Air Treatment Applications : Enhancing dimethyldisulfide (DMDS) mass transfer in a compact chemical scrubber for air treatment applications (Biard et al., 2011).

  • Acaricidal Compound : Chloromethanesulfonamide (CMSA) is a systemic acaricidal compound with strong activity against various mites, with low toxicity to mammals and carp (Ogawa, Shimazu, & Nishimura, 1987).

  • Streptococcic Infections Treatment : Para-aminobenzenesulfonamide is used in the treatment of streptococcic infections and its absorption and excretion can be studied using a simple method for determining its presence in blood and urine (Marshall, Emerson, & Cutting, 1937).

  • Pyroptosis Inhibition : Necrosulfonamide inhibits pyroptosis, a highly inflammatory form of cell death, and is efficacious in sepsis models and suggests potential clinical applications in inflammatory diseases (Rathkey et al., 2018).

  • Fungicide Degradation and NDMA Formation : DMS is a fungicide degradation product and a precursor to N-nitrosodimethylamine (NDMA) during ozonation (von Gunten et al., 2010).

  • Environmental Risk of Antibiotics : Biochar effectively mitigates the mobility of ionized antibiotics in soils, helping reconsider the potential risk of antibiotics in the environment (Liu, Han, Jing, & Chen, 2017).

Future Directions

The future directions of research involving Dimethanesulfonamide and related compounds could involve the development of new therapeutic drugs in medical science , the fabrication of desalination membranes , and the development of active targeting and multi-functional drug delivery systems .

properties

IUPAC Name

N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGBOFCIDHVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063803
Record name Methanesulfonamide, N-(methylsulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide, N-(methylsulfonyl)-

CAS RN

5347-82-0
Record name N-(Methylsulfonyl)methanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethanesulfonamide
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Record name Dimethanesulfonamide
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Record name Methanesulfonamide, N-(methylsulfonyl)-
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Record name Methanesulfonamide, N-(methylsulfonyl)-
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Record name Dimethanesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
D Izsák, TM Klapötke, A Preimesser… - … für anorganische und …, 2016 - Wiley Online Library
… )dimethanesulfonamide (2a) could only obtained crystalline with inclusion of DMSO. The molecular unit consisting of one N,N′-(2, 3, 5-trinitro-1, 4-phenylene)dimethanesulfonamide …
Number of citations: 10 onlinelibrary.wiley.com
E Rieger, T Gleede, K Weber, A Manhart… - Polymer …, 2017 - pubs.rsc.org
“A living race” – polymerization kinetics of anionic polymerizations depends strongly on the solvent polarity and reactivity of the growing chain end. Both the carb- and oxyanionic …
Number of citations: 47 pubs.rsc.org
R Adams, CR Walter Jr - Journal of the American Chemical …, 1951 - ACS Publications
… none dimethanesulfonamide reacts similarly and the corresponding 5,8-dihydronaphthylene-l,4-dimethanesulfonamide results which is converted through addition of bromine and …
Number of citations: 12 pubs.acs.org
JT Andreasen, M Gynther, A Rygaard, T Bøgelund… - Neuroscience …, 2013 - Elsevier
Monoamine-based antidepressant drugs increase α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) function and decrease N-methyl-d-aspartate receptor (…
Number of citations: 45 www.sciencedirect.com
T Güngör, A Ozleyen, YB Yılmaz, P Siyah, M Ay… - European Journal of …, 2021 - Elsevier
… The reaction of intermediates with methanesulfonyl chloride (MsCl) in the presence of sodium hydride at room temperature afforded dimethanesulfonamide derivatives which were …
Number of citations: 20 www.sciencedirect.com
H Malá, Y Chen, VH Worm, J Kure, BH Kaae… - Behavioural brain …, 2012 - Elsevier
This study presents an in vivo investigation of the arylpropylsulfonamide α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor positive modulator (R,R)-N,N-(2,20-[…
Number of citations: 8 www.sciencedirect.com
B Su, S Landini, DD Davis… - Journal of medicinal …, 2007 - ACS Publications
Aromatase converts androgens to estrogens and is a particularly attractive target in the treatment of estrogen receptor positive breast cancer. The enzyme is encoded by the CYP19 …
Number of citations: 49 pubs.acs.org
AE Paromov, SV Sysolyatin… - Journal of Energetic …, 2017 - Taylor & Francis
A condensation between mesylamide and glyoxal under highly acidic conditions was studied. A series of new compounds whose structures contain a moiety of oxaazatetracyclo[5.5.0.0 .…
Number of citations: 12 www.tandfonline.com
J Wang, X Guo, P Apostol, X Liu, K Robeyns… - Energy & …, 2022 - pubs.rsc.org
Coordination polymers (CPs) made of redox-active organic moieties and metal ions emerge as an important class of electroactive materials for battery applications. However, the design …
Number of citations: 14 pubs.rsc.org
SK Singh, S Vobbalareddy, S Shivaramakrishna… - Bioorganic & medicinal …, 2004 - Elsevier
… While N,N-dimethanesulfonamide derivative 37 was obtained as a by-product during the synthesis of methanesulfonamide 10, the N-acylated methanesulfonamides 38–43 were …
Number of citations: 39 www.sciencedirect.com

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